molecular formula C6H8N4O B13569868 5-Methoxypyrazine-2-carboximidamide

5-Methoxypyrazine-2-carboximidamide

Cat. No.: B13569868
M. Wt: 152.15 g/mol
InChI Key: ZYFOBJCBPBVEHD-UHFFFAOYSA-N
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Description

5-Methoxypyrazine-2-carboximidamide is a heterocyclic compound with the molecular formula C6H8N4O It is known for its unique structure, which includes a pyrazine ring substituted with a methoxy group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypyrazine-2-carboximidamide typically involves the condensation of heterocyclic methyl carbimidates with appropriate sulfonamides. One common method includes the use of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide as starting materials . The reaction conditions often involve the use of solvents such as acetic acid and catalysts like cobalt acetate and manganese acetate .

Industrial Production Methods

For industrial production, the process may involve the oxidation of 2,5-dimethylpyrazine in the presence of a catalyst at elevated temperatures (150-350°C). The catalyst usually consists of a carrier like gamma-Al2O3 and active components such as metallic oxides of manganese, vanadium, titanium, and strontium . This method is advantageous due to its high yield, ease of control, and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyrazine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include 5-methoxypyrazine-2-carboxylic acid, 5-methoxypyrazine-2-amine, and various substituted pyrazine derivatives.

Scientific Research Applications

5-Methoxypyrazine-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and anticancer activities.

    Medicine: Preliminary research suggests that derivatives of this compound may have therapeutic potential in treating certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylpyrazine-2-carboximidamide
  • 5-Methoxypyrazine-2-carboxylic acid
  • 2,5-Dimethylpyrazine

Uniqueness

Compared to similar compounds, 5-Methoxypyrazine-2-carboximidamide stands out due to its unique combination of a methoxy group and a carboximidamide group on the pyrazine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

5-methoxypyrazine-2-carboximidamide

InChI

InChI=1S/C6H8N4O/c1-11-5-3-9-4(2-10-5)6(7)8/h2-3H,1H3,(H3,7,8)

InChI Key

ZYFOBJCBPBVEHD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1)C(=N)N

Origin of Product

United States

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